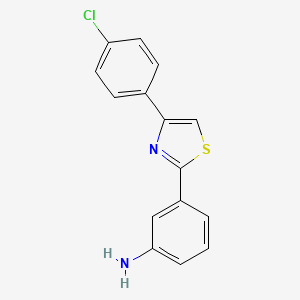

3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline

Description

Properties

Molecular Formula |

C15H11ClN2S |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11/h1-9H,17H2 |

InChI Key |

IXBZVEDHEIFAER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Spectroscopic and Elemental Characterization Methodologies for Structural Elucidation

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes within the molecule. The FT-IR spectrum of thiazole (B1198619) derivatives reveals several characteristic absorption bands. For 2-aminothiazole (B372263) derivatives, bands in the range of 3353 cm⁻¹ are typically assigned to the N-H stretching vibration of the amine group. universalprint.org The C=N stretching vibration within the thiazole ring is observed around 1515 cm⁻¹. universalprint.org Aromatic C=C stretching vibrations are found in the region of 1455 cm⁻¹. universalprint.org The presence of the thiazole ring is further confirmed by absorption bands for the C-S-C group, which typically appear around 1091 cm⁻¹. universalprint.org The characteristic stretching vibration for the C-Cl bond in the chlorophenyl ring is also an important diagnostic peak.

Table 1: Characteristic FT-IR Spectral Data for Thiazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3353 | Primary Amine (-NH₂) |

| C-H Aromatic Stretch | 3100-3000 | Aryl C-H |

| C=N Stretch | ~1515 | Thiazole Ring |

| C=C Stretch | ~1455 | Aromatic & Thiazole Rings |

| C-S-C Stretch | ~1091 | Thiazole Ring |

Note: The values are typical ranges for thiazole derivatives and may vary slightly for the specific compound.

Nuclear Magnetic Resonance Spectroscopy (Proton NMR and Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline.

In the ¹H NMR spectrum, the protons of the aromatic rings typically appear as multiplets in the range of δ 7.0-8.0 ppm. The singlet corresponding to the C5-H of the thiazole ring is a key identifier. universalprint.org The protons of the amino group (-NH₂) usually appear as a broad singlet. universalprint.org

The ¹³C NMR spectrum confirms the number and electronic environment of the carbon atoms. For the parent compound 4-(4-chlorophenyl)-2-thiazolamine, the carbon atoms of the chlorophenyl ring and the thiazole ring show distinct signals. rsc.org The C=N carbon (C2) of the thiazole ring is typically found downfield. The carbon attached to the chlorine atom (C4' of the chlorophenyl ring) and the other aromatic carbons can be assigned based on their chemical shifts and substitution patterns.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 (m) | 115 - 150 |

| Thiazole Proton (C5-H) | ~7.0 (s) | 100 - 110 |

| Amine Protons (-NH₂) | Variable (br s) | N/A |

| Thiazole C2 | N/A | ~168 |

| Thiazole C4 | N/A | ~149 |

| Thiazole C5 | ~7.0 | 100 - 110 |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Values are estimations based on similar structures.

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline, the molecular formula is C₁₅H₁₁ClN₂S, corresponding to a monoisotopic mass of 286.0331 Da. uni.lunih.gov High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would confirm this precise mass. The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 287.0404. uni.lu The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes).

Table 3: Mass Spectrometry Data for C₁₅H₁₁ClN₂S

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClN₂S |

| Monoisotopic Mass | 286.0331 Da |

| [M+H]⁺ (predicted) | 287.0404 m/z |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is used to verify the empirical and molecular formula. For a compound with the formula C₁₅H₁₁ClN₂S, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. nih.govnih.gov

Table 4: Elemental Composition of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 62.82 |

| Hydrogen | H | 3.87 |

| Chlorine | Cl | 12.36 |

| Nitrogen | N | 9.77 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum arises from the absorption of UV or visible light, causing the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The conjugated system, comprising the aniline (B41778) ring, the thiazole ring, and the chlorophenyl ring, is expected to result in significant absorption in the UV region. The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation and the nature of the electronic transitions (e.g., π → π*). Solvatochromism studies, where spectra are recorded in solvents of different polarities, can provide further insight into the nature of the ground and excited states. researchgate.net

Computational and Theoretical Investigations of 3 4 4 Chlorophenyl Thiazol 2 Yl Aniline and Analogous Structures

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, including geometry, energy levels of molecular orbitals, and the distribution of charge. researchgate.netresearchgate.net For complex organic molecules like 3-(4-(4-chlorophenyl)thiazol-2-yl)aniline and its analogs, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G), provide reliable results that correlate well with experimental data. nih.govresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. researchgate.net For analogs of 3-(4-(4-chlorophenyl)thiazol-2-yl)aniline, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles. nih.gov Studies on similar structures, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, reveal that the molecule is often slightly out of plane. nih.gov The orientation of the different ring systems—the chlorophenyl, thiazole (B1198619), and aniline (B41778) rings—relative to each other is determined. For instance, in one thiazole derivative, the dihedral angle between a phenyl ring and a pyrazole (B372694) ring was found to be 3.65°, indicating they are nearly co-planar, while a fluorophenyl substituent was twisted at an angle of 87.84°. nih.gov These conformational details are crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Phenyl A vs. Thiazole B) | 12.27 (7)° | The twist between the main phenyl and thiazole ring systems. |

| Dihedral Angle (Thiazole B vs. Pyrazole C) | 3.26 (5)° | Indicates near co-planarity between the two heterocyclic rings. |

| Dihedral Angle (Fluorophenyl vs. Pyrazole C) | 87.84 (5)° | Shows a significant twist of the substituent ring relative to the core. |

Data derived from a study on a fluorophenyl-thiazole-pyrazole derivative, illustrating typical conformational parameters determined via structural analysis. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small energy gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for significant charge transfer within the molecule. researchgate.netirjweb.com In studies of analogous structures like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO orbital density was localized on the amino-thiadiazole ring, while the LUMO density was on the chlorophenyl ring, indicating the pathway of electron transition. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

Data calculated for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine at the B3LYP/6-311G(d,p) level, illustrating a typical HOMO-LUMO energy gap. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like nitrogen or oxygen) that are susceptible to electrophilic attack. researchgate.netnih.gov Blue regions represent positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. researchgate.net For heterocyclic compounds, MEP analysis often shows negative potential localized on the heteroatoms of the ring system, highlighting them as key sites for interaction. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.netacadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. acadpubl.eu In analyses of related compounds, significant interactions are often observed between the lone pairs of heteroatoms (like nitrogen and sulfur) and the antibonding orbitals of the aromatic rings. researchgate.netacadpubl.eu These intramolecular charge transfers are crucial for the molecule's stability and electronic properties. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| n(LPCl35) | π*(C27-C31) | 954.54 | Lone pair to antibonding π-orbital |

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, showing a strong stabilizing interaction involving the chlorine lone pair. acadpubl.eu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets. nih.gov For thiazole-containing compounds, which are known for a wide range of biological activities, docking studies help to elucidate their mechanism of action by identifying key binding interactions within the active site of a target protein. nih.govnih.gov

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable binding. nih.gov Docking studies of thiazole derivatives against various cancer-related proteins have shown that these compounds can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's active site. researchgate.netnih.gov For example, in a study of thiazole derivatives as potential anticancer agents, compounds were docked into the active sites of proteins like CDK1/CyclinB1, with the best compounds showing high binding affinities. nih.govresearchgate.net These predictions are instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. nih.gov

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiophene Derivative 6 | BPTI (2ra3) | -7.5094 |

| 2-Pyridone Derivative 9d | CDK1/CyclinB1/CKS2 (4y72) | -8.1223 |

| Thiazolidinone Derivative 6a | 2A4L | -9.3507 |

| Thiazolidinone Derivative 6c | 2ITO | -8.1868 |

Data from docking studies of various heterocyclic compounds, demonstrating the range of predicted binding affinities against different biological targets. researchgate.netnih.govresearchgate.net

Elucidation of Molecular Binding Modes and Key Interacting Residues

Molecular docking studies are crucial for understanding how ligands like 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline and its analogs fit into the binding sites of target proteins. These computational simulations predict the preferred orientation of a ligand when bound to a receptor and identify the key amino acid residues involved in the interaction, which is fundamental for structure-based drug design.

For analogous thiazole-based structures, docking studies have revealed several common binding patterns and key interactions across a range of biological targets. For instance, studies on thiazole derivatives as inhibitors for targets like cyclin-dependent kinases (CDKs), tubulin, and various protein kinases have consistently highlighted the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.govnih.gov

In the context of CDK inhibitors, thiazole-containing compounds have been shown to form critical hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov For example, molecular docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives identified polar interactions with residues such as Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163 as being crucial for inhibitory activity against CDK2, CDK4, and CDK6. nih.gov Similarly, in the pursuit of tubulin polymerization inhibitors, docking studies of 2,4-disubstituted thiazoles have illustrated specific interactions within the colchicine (B1669291) binding site. nih.gov

Research into thiazole derivatives as SIRT2 inhibitors has identified key contacts within the binding pocket, including Van der Waals forces and π–π stacking interactions with aromatic residues like Tyr104, Phe119, Phe234, and Phe235, which are essential for high inhibitory activity. mdpi.com Furthermore, virtual screening and docking of thiazole analogs against the ACE2 receptor, relevant for SARS-CoV-2 research, have pinpointed interactions with a specific set of amino acids including Lys26, His34, Asp38, and Tyr41. nih.gov These findings collectively underscore the versatility of the thiazole scaffold in forming specific, high-affinity interactions with diverse protein targets.

| Thiazole Analog Class | Protein Target | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Lys33/35/43, Asp145/158/163 | Polar Interactions, Electrostatic Interactions nih.gov |

| General Thiazole Derivatives | SIRT2 | Tyr104, Phe119, Phe234, Phe235 | Van der Waals, π–π stacking mdpi.com |

| Thiazole-based heterocyclic derivatives | ACE2 | Lys26, His34, Glu37, Asp38, Tyr41 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| 2,4-disubstituted thiazoles | Tubulin | Not specified | Binding in Colchicine Site nih.gov |

| Thiazole derivatives | Aurora Kinase | Not specified | Molecular Docking nih.gov |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a deeper understanding of the conformational dynamics of ligands and their receptor complexes. For thiazole derivatives, MD simulations are employed to validate docking poses, assess the stability of ligand-protein interactions, and explore the conformational changes that occur upon binding. nih.govnih.gov

Simulations of thiazole-based compounds complexed with their target proteins typically run for nanoseconds to microseconds. nih.govnih.gov During this time, various parameters are analyzed to gauge the stability of the system. These include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates how much the system deviates from its initial docked conformation, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.govajchem-a.com

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand-protein complex; low, stable RMSD suggests a stable binding pose. nih.govajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. nih.govajchem-a.com |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure. | Indicates conformational changes or unfolding of the protein. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Confirms the persistence of key interactions identified in docking. nih.govajchem-a.com |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Provides information on how the ligand is buried within the binding pocket. nih.govajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. indexcopernicus.comijpsdronline.com For thiazole derivatives, QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, and antihistamine effects. ijpsdronline.comnih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like steric, electronic, and hydrophobic characteristics. Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning approaches like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

A 3D-QSAR study on aryl thiazole derivatives with antimicrobial activity showed that electrostatic effects were dominant in determining binding affinities. ijpsdronline.com Another 2D-QSAR study on thiazole derivatives as PIN1 inhibitors identified descriptors such as molar refractivity (MR), LogP (a measure of lipophilicity), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) as being critical for activity. These models are validated internally (e.g., cross-validation, q²) and externally (using a test set, R²pred) to ensure their predictive power. nih.govijpsdronline.com A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized thiazole analogs, thereby prioritizing synthetic efforts. nih.gov

| Thiazole Analog Class | Target Activity | QSAR Method | Key Descriptors/Findings | Statistical Significance |

|---|---|---|---|---|

| Aryl Thiazole Derivatives | Antimicrobial (G+) | 2D & 3D QSAR (kNN-MFA) | Electrostatic effects and T_C_C_4 descriptors were major contributors. ijpsdronline.com | r² = 0.9521, q² = 0.8619 ijpsdronline.com |

| General Thiazole Derivatives | PIN1 Inhibition | MLR, ANN | Molar Refractivity (MR), LogP, ELUMO. | MLR: R² = 0.76, R²test = 0.78 |

| General Thiazole Derivatives | H1-Antihistamine | PCA, DFA, RA | Polarizability (alpha), binding energy (Eb), HOMO energy (eHOMO). nih.gov | Model successfully separated compounds into high and low activity groups. nih.gov |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anti-osteosarcoma | Gene Expression Programming (GEP) | Non-linear model showed superior predictive performance. nih.gov | GEP: R² (test) = 0.760 nih.gov |

Ligand-Based Pharmacophore Modeling and Virtual Screening Applications

When the 3D structure of a biological target is unknown, ligand-based methods become particularly valuable. mdpi.com Ligand-based pharmacophore modeling involves identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) shared by a set of known active molecules. nih.gov This consensus pharmacophore represents the essential steric and electronic features required for biological activity and can be used as a 3D query to search large compound databases for novel, structurally diverse molecules that match the model. rsc.org

This approach has been widely applied in the discovery of novel inhibitors based on various scaffolds, including thiazoles. nih.gov For instance, a pharmacophore model generated from known HDAC2 inhibitors included features like one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and one aromatic ring. nih.gov Such a model can then be used in a virtual screening workflow to filter libraries containing millions of compounds, identifying a smaller, manageable subset for biological testing. mdpi.com

Virtual screening campaigns have successfully identified novel thiazole-based inhibitors for various targets, including M. tuberculosis enzymes, sirtuins, and protein kinases. nih.govmdpi.comjddtonline.info This computational strategy accelerates the hit identification phase of drug discovery by enriching the pool of tested compounds with those most likely to be active, saving significant time and resources compared to traditional high-throughput screening. researchgate.net

| Pharmacophore Feature | Abbreviation | Description | Relevance in Thiazole Analogs |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., N, O atoms in the thiazole ring or substituents). | Crucial for anchoring the ligand in the active site. nih.gov |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., -NH or -OH groups on substituents). | Forms key directional interactions with protein residues. nih.gov |

| Hydrophobic Feature | HYP/H | A non-polar group that engages in hydrophobic interactions (e.g., phenyl or chlorophenyl rings). | Important for binding in non-polar pockets of the receptor. nih.gov |

| Aromatic Ring | RA/AR | A planar, cyclic, conjugated system (e.g., the phenyl and chlorophenyl rings). | Can participate in π-π stacking or hydrophobic interactions. nih.gov |

Mechanistic Investigations of Biological Activities Associated with 3 4 4 Chlorophenyl Thiazol 2 Yl Aniline and Its Core Thiazole Scaffold

Anticancer and Antiproliferative Mechanisms of Action

The thiazole (B1198619) scaffold is a key feature in several clinically used anticancer agents, and its derivatives have been shown to exert their antiproliferative effects through multiple pathways.

Enzyme Inhibition (e.g., Histone Acetyl Transferases, Cyclooxygenase, Lipoxygenase)

A significant mechanism by which thiazole derivatives exhibit anticancer activity is through the inhibition of key enzymes involved in cancer cell proliferation and survival. One notable example is the inhibition of histone acetyltransferases (HATs). A derivative of the target compound, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), has been identified as a novel HAT inhibitor that modulates the Gcn5p network both in vitro and in vivo. nih.gov This inhibition of histone acetylation can alter gene expression, leading to cell growth arrest and apoptosis.

While direct evidence for 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline as a cyclooxygenase (COX) or lipoxygenase (LOX) inhibitor in the context of cancer is not extensively documented, the broader class of thiazole derivatives has demonstrated significant activity against these enzymes, which are also implicated in inflammation-associated cancers.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Microtubules, composed of α- and β-tubulin subunits, are crucial for cell division, and their inhibition leads to mitotic arrest and apoptosis. nih.gov Numerous thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. mdpi.commdpi.comresearchgate.net These agents typically bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules, which in turn halts the cell cycle in the G2/M phase and induces programmed cell death. mdpi.com While specific studies on 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline's effect on tubulin polymerization are limited, the established activity of the thiazole scaffold suggests this as a potential mechanism of its anticancer action.

Induction and Modulation of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Thiazole derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. nih.govnih.govmdpi.com Studies on related compounds have demonstrated that they can induce both intrinsic and extrinsic apoptotic pathways. For instance, some thiazole derivatives have been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases, which are key executioners of apoptosis. nih.gov Furthermore, the inhibition of tubulin polymerization by thiazole compounds is a direct trigger for the apoptotic cascade. mdpi.com

Effects on Cellular Transcription and Cell Cycle Progression

By inhibiting enzymes like histone acetyltransferases, thiazole derivatives can directly impact cellular transcription, altering the expression of genes crucial for cell cycle control and proliferation. nih.gov The consequence of many of the mechanistic actions of thiazole derivatives, including tubulin polymerization inhibition, culminates in the arrest of the cell cycle. nih.gov Compounds that disrupt microtubule formation typically cause a halt in the G2/M phase of the cell cycle. mdpi.com Additionally, some thiazole-based compounds have been shown to induce cell cycle arrest at other phases, such as the G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.govresearchgate.net This disruption of the normal cell cycle progression is a key component of their antiproliferative effects.

Antimicrobial Modes of Action (Antibacterial, Antifungal, Antiviral, Anti-HIV)

The thiazole scaffold is also a versatile pharmacophore for the development of antimicrobial agents. Derivatives have shown a broad spectrum of activity against bacteria, fungi, and viruses. The mechanisms underlying these activities are diverse and target various essential cellular processes in microorganisms.

For instance, some thiazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net The general structure of many thiazole-containing compounds allows them to interfere with microbial cell wall synthesis or disrupt membrane integrity.

In the context of antiviral activity, thiazole derivatives have been investigated for their potential to inhibit viral enzymes. For example, some benzothiazoles, a related class of compounds, have shown anti-HIV activity by inhibiting reverse transcriptase, a crucial enzyme for the replication of retroviruses. researchgate.net Other mechanisms may involve blocking viral entry into host cells or interfering with viral protein synthesis. While specific data on the antimicrobial actions of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline is not abundant, the proven efficacy of the thiazole ring in various antimicrobial drugs suggests its potential in this area. mdpi.comnih.gov

Anti-inflammatory and Analgesic Mechanisms (e.g., COX/LOX Pathway Inhibition, DNase I Inhibition)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The thiazole scaffold has been effectively utilized in the design of anti-inflammatory agents. A primary mechanism for this activity is the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Derivatives of 4-(4-chlorophenyl)thiazol-2-amine, the structural class to which 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline belongs, have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and Deoxyribonuclease I (DNase I). nih.govresearchgate.net Specifically, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine has demonstrated potent inhibitory activity against 5-LOX, a key enzyme in the synthesis of pro-inflammatory leukotrienes. nih.gov Inhibition of both COX and LOX pathways can lead to a broad-spectrum anti-inflammatory effect.

Furthermore, the inhibition of DNase I by 4-(4-chlorophenyl)thiazol-2-amine derivatives presents a novel anti-inflammatory mechanism. nih.govresearchgate.netnih.gov DNase I is involved in processes such as apoptosis and the clearance of necrotic cells, and its dysregulation can contribute to inflammatory and autoimmune conditions.

The analgesic effects of these compounds are often linked to their anti-inflammatory properties, as the reduction of inflammation typically leads to a decrease in pain signaling.

Anticonvulsant Mechanisms

The mechanistic investigations into the biological activities of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline and its core thiazole scaffold have revealed significant insights into their anticonvulsant properties. The thiazole ring is recognized as a critical pharmacophore in the design of novel anticonvulsant agents. Research into thiazole-containing compounds often utilizes standard preclinical models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, to elucidate potential mechanisms of action. Activity in the MES model is indicative of a compound's ability to prevent the spread of seizures, a mechanism common to drugs that block voltage-gated sodium channels. Conversely, efficacy in the scPTZ model suggests a mechanism involving the enhancement of GABAergic neurotransmission, as pentylenetetrazole is an antagonist of the GABAA receptor.

Studies on various thiazole derivatives have demonstrated a broad spectrum of anticonvulsant potential, suggesting multiple mechanistic pathways. For instance, a series of thiazole-bearing 4-thiazolidinones showed excellent anticonvulsant activity in both MES and PTZ-induced seizure models. This dual activity suggests a broad mechanism of action, potentially involving both the modulation of voltage-gated ion channels and the enhancement of GABAergic inhibition. The anticonvulsant activity of the thiazole moiety is often attributed to its function as a constrained pharmacophore at the receptor site.

Molecular modeling and simulation studies have further implicated the GABAA receptor as a primary target for some thiazole derivatives. Certain thiopyrano[2,3-d]thiazole derivatives showed a pronounced anticonvulsant effect, with molecular docking studies indicating a strong affinity for the GABAA receptor. This interaction is believed to stabilize the receptor in a conformation that enhances the inhibitory effects of GABA, thereby raising the seizure threshold.

In addition to GABAergic pathways, evidence suggests that thiazole-containing compounds may also exert their anticonvulsant effects through the modulation of voltage-gated sodium channels (VGSCs). While direct studies on 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline are limited, research on structurally related heterocyclic compounds has shown that their anticonvulsant activity is at least partially due to their influence on VGSCs. This mechanism involves the blockade of sodium channels, which reduces the hyperexcitability of neurons and prevents the propagation of seizure activity.

The following tables present research findings from studies on different series of thiazole derivatives, detailing their efficacy in standard anticonvulsant screening models.

Table 1: Anticonvulsant Effect of Thiazole-Bearing 4-Thiazolidinones in the MES Model

| Compound | Percentage of Mice with Tonic Seizures (%) | Duration of Tonic Extension (min) | Duration of Clonic Seizures (min) |

| Control | 100 | 0.24 ± 0.03 | 0.80 ± 0.16 |

| Ib | 78.57 | 0.08 ± 0.03 | 0.27 ± 0.27 |

| IId | 85.71 | 0.13 ± 0.03 | 0.23 ± 0.03 |

| IIj | 78.57 | 0.10 ± 0.03 | 0.32 ± 0.10 |

| Carbamazepine | 75.00 | 0.11 ± 0.03 | 0.38 ± 0.08 |

| Data sourced from a study on thiazole-bearing 4-thiazolidinones. |

Table 2: Anticonvulsant Effect of Thiazole-Bearing 4-Thiazolidinones in the PTZ Model

| Compound | Percentage of Mice with Clonic Seizures (%) | Percentage of Mice with Tonic Seizures (%) | Mortality (%) |

| Control | 91.67 | 100 | 83.33 |

| Ib | 58.33 | 66.67 | 50.00 |

| IId | 50.00 | 58.33 | 41.67 |

| IIj | 66.67 | 75.00 | 33.33 |

| Sodium Valproate | 50.00 | 33.33 | 0.00 |

| Data from a study evaluating anticonvulsant properties of selected thiazole-thiazolidinones. |

Another study investigated a series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, identifying several compounds with significant anticonvulsant activity in the pentylenetetrazole model. The median effective doses (ED₅₀) for the most active compounds were notably lower than that of the reference drug, ethosuximide, indicating high potency.

Table 3: Anticonvulsant Potencies of 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles in the PTZ Model

| Compound | Substituent | ED₅₀ (mg/kg) |

| 3a | 4-F | 18.10 |

| 3b | 4-Cl | 19.33 |

| 3d | 4-Br | 17.55 |

| 3e | 4-CF₃ | 16.96 |

| 3f | 4-CH₃ | 19.89 |

| 3k | 4-adamantyl | 15.75 |

| 3m | 2,4-di-Cl | 18.51 |

| Ethosuximide (Reference) | - | 131.50 |

| Data derived from in vivo anticonvulsant screening of novel thiazole derivatives. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

The 2-aminothiazole (B372263) scaffold is a cornerstone in drug development, known to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The core structure of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline is a derivative of this versatile scaffold. Research into structurally similar compounds, such as N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives, has demonstrated their potential as cytotoxic agents against various cancer cell lines. ijcce.ac.irijcce.ac.ir These studies often reveal structure-activity relationships, where different substituents on the phenyl ring influence the compound's efficacy. ijcce.ac.ir

The primary method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com This classical method remains a widely used and efficient approach for creating a diverse library of thiazole (B1198619) derivatives for biological screening. derpharmachemica.com The biological activity of these compounds is often linked to their ability to interact with various biological targets. For instance, thiazole-based compounds have been investigated as inhibitors of enzymes like tyrosine kinases and for their role in suppressing microtubule function, which are critical pathways in cancer progression. nih.gov

Identification of Remaining Research Gaps and Challenges

Despite the promising bioactivity of thiazole derivatives, several research gaps and challenges remain. A significant portion of the existing research focuses on the broader class of 2-aminothiazoles, with a limited number of studies dedicated specifically to the detailed biological and pharmacological profiling of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline and its direct analogues.

Key challenges include:

Limited Target Identification: For many synthesized thiazole derivatives, the precise molecular targets responsible for their observed biological effects have not been fully elucidated.

Overcoming Drug Resistance: The emergence of drug resistance in cancer and infectious diseases necessitates the development of novel compounds that can circumvent these resistance mechanisms. bohrium.com

Improving Selectivity and Potency: A continuous challenge is to design and synthesize analogues with improved potency and selectivity towards their intended biological targets to minimize off-target effects.

Exploring Diverse Biological Activities: While anticancer and antimicrobial activities are widely studied, the full spectrum of potential therapeutic applications for this class of compounds remains to be explored. researchgate.netwisdomlib.org

Prospective Avenues for Future Academic and Medicinal Chemistry Research

The future of research on 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline and its analogues is promising, with several key areas ripe for exploration.

Exploration of Novel and Efficient Synthetic Methodologies

While the Hantzsch synthesis is a reliable method, there is a continuous need for the development of more efficient, greener, and versatile synthetic strategies. rsc.org Future research could focus on one-pot synthesis protocols and the use of novel catalysts to improve reaction yields and reduce environmental impact. rsc.org The development of new synthetic routes will enable the creation of a wider array of analogues with diverse substitutions, which is crucial for comprehensive structure-activity relationship (SAR) studies. researchgate.net

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational tools are increasingly integral to modern drug discovery. Molecular docking and other in silico methods can predict the binding affinities of ligands to their target proteins, providing valuable insights for the rational design of more potent and selective inhibitors. nih.gov For 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline and its analogues, computational studies can help in:

Predicting potential biological targets.

Understanding the molecular interactions that govern binding affinity.

Guiding the design of new derivatives with optimized pharmacological properties.

For example, computational studies on similar thiazole derivatives have been used to predict their binding modes within the active sites of enzymes, corroborating experimental findings and providing a basis for further optimization. researchgate.net

Q & A

Basic: What are the common synthetic routes for 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline, and how are the products characterized?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A representative method involves coupling 4-(4-chlorophenyl)thiazole-2-amine with an aryl halide under palladium catalysis or via nucleophilic substitution. For example, in one protocol, 4-(4-chlorophenyl)thiazol-2-amine reacts with a boronic acid derivative in a Suzuki-Miyaura coupling to introduce the aniline group . Post-synthesis, characterization employs 1H/13C NMR to confirm aromatic proton environments and carbon frameworks, while ESI-MS validates molecular weight. Purity is assessed via HPLC or TLC .

Advanced: How can researchers optimize the yield of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline under varying catalytic conditions?

Answer:

Yield optimization requires systematic variation of:

- Catalysts : Pd(PPh3)4 vs. PdCl2(dppf), which affect coupling efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require inert atmospheres.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk side products.

- Molar ratios : Excess boronic acid (1.2–1.5 equivalents) drives Suzuki coupling to completion .

Light-sensitive intermediates (e.g., oxadiazole precursors) require foil-covered vessels to prevent degradation .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- 1H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.0 ppm, broad).

- 13C NMR : Confirms thiazole carbons (C=S at δ ~165 ppm) and aryl carbons.

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 277.1).

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced: How do electronic properties of the compound influence its bioactivity, and what computational methods can model this?

Answer:

The chlorophenyl group enhances electron-withdrawing effects, modulating charge distribution and binding affinity to biological targets (e.g., tubulin). Computational tools like Multiwfn analyze:

- Electrostatic potential (ESP) : Maps electron-rich/poor regions for docking studies.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and interaction sites.

- Topological analysis (AIM) : Identifies critical bond paths and van der Waals interactions .

Advanced: How can contradictory bioactivity data across different assays be resolved?

Answer:

Contradictions in inhibitory activity (e.g., varying IC50 values) may arise from:

- Assay conditions : pH, solvent (DMSO vs. aqueous), or temperature differences.

- Cell line variability : Membrane permeability differences (e.g., bacterial vs. mammalian cells).

- Compound stability : Degradation under assay conditions.

Mitigation strategies : - Standardize protocols (e.g., CLSI guidelines).

- Validate via orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Use internal controls (e.g., reference inhibitors like colchicine for tubulin studies) .

Basic: What are the key intermediates in synthesizing thiazole-containing aniline derivatives?

Answer:

Critical intermediates include:

- 4-(4-Chlorophenyl)thiazol-2-amine : Synthesized via Hantzsch thiazole synthesis using thiourea and α-haloketones.

- Boronic esters : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for Suzuki couplings.

- Oxadiazole precursors : E.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol for nucleophilic substitutions .

Advanced: What role does the chlorophenyl group play in the compound’s pharmacological activity?

Answer:

The 4-chlorophenyl moiety:

- Enhances lipophilicity , improving membrane permeability (logP ~3.2).

- Stabilizes π-π stacking with aromatic residues in target proteins (e.g., tubulin’s β-subunit).

- Modulates electron density , affecting binding to electron-rich pockets (e.g., kinase ATP sites).

Comparative studies with non-chlorinated analogs show ~10-fold lower IC50 values in tubulin polymerization assays .

Basic: How is the purity of the compound assessed post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (e.g., 90:10 MeOH/H2O mobile phase) with UV detection (λ = 254 nm).

- TLC : Silica plates using ethyl acetate/hexane (3:7); Rf ~0.5.

- Melting point : Sharp range (e.g., 160–162°C) indicates purity.

- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How to design derivatives for improved tubulin polymerization inhibition?

Answer:

- Structural modifications : Introduce methoxy or trifluoromethyl groups to aryl rings for enhanced hydrophobic interactions.

- Conjugation strategies : Link to propenone moieties (e.g., compound 5j in ) to stabilize β-tubulin binding.

- Molecular docking : Use AutoDock Vina to predict binding poses in the colchicine site (PDB: 1SA0).

- SAR studies : Correlate substituent electronegativity with IC50 values .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Light sensitivity : Intermediate degradation requires darkroom conditions or amber glassware.

- Catalyst removal : Pd residues necessitate silica gel chromatography or chelating agents.

- Solvent volume : Reduce THF/DMF usage via microwave-assisted synthesis.

- Yield consistency : Optimize stirring rates and heating uniformity in large reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.